2,4,5-Trichloro-N-octylaniline
Overview
Description
2,4,5-Trichloro-N-octylaniline is a chemical compound with the molecular formula C14H20Cl3N and a molecular weight of 380.67 . It is a derivative of aniline, where the aniline ring is substituted with three chlorine atoms at positions 2, 4, and 5, and an octyl group is attached to the nitrogen atom. This compound is used in various biochemical and proteomics research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichloro-N-octylaniline typically involves the chlorination of N-octylaniline. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 4, and 5 positions of the aniline ring. The process may involve the use of chlorinating agents such as chlorine gas or other chlorinating reagents in the presence of a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes with stringent control over reaction parameters to achieve high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trichloro-N-octylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.
Substitution: The chlorine atoms on the aniline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in various substituted aniline derivatives.
Scientific Research Applications
2,4,5-Trichloro-N-octylaniline is utilized in several scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in biochemical studies to investigate the interactions of chlorinated aniline derivatives with biological systems.
Medicine: Research into the potential therapeutic applications of chlorinated aniline derivatives includes studies on their antimicrobial and anticancer properties.
Industry: The compound is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4,5-Trichloro-N-octylaniline involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The chlorinated aniline ring can interact with active sites on enzymes, potentially inhibiting their activity or altering their function. The octyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichloroaniline: Similar structure but with chlorine atoms at positions 2, 4, and 6.
2,4-Dichloroaniline: Contains two chlorine atoms at positions 2 and 4.
N-Octylaniline: Lacks the chlorine substitutions on the aniline ring.
Uniqueness
2,4,5-Trichloro-N-octylaniline is unique due to the specific positioning of the chlorine atoms and the presence of the octyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2,4,5-trichloro-N-octylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl3N/c1-2-3-4-5-6-7-8-18-14-10-12(16)11(15)9-13(14)17/h9-10,18H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTFWHHHOMWSCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCNC1=CC(=C(C=C1Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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